Cas no 91767-36-1 (2-(iso-Pentylthio)benzoyl chloride)

2-(iso-Pentylthio)benzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-(iso-Pentylthio)benzoyl chloride
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- MDL: MFCD22373001
- Inchi: 1S/C12H15ClOS/c1-9(2)7-8-15-11-6-4-3-5-10(11)12(13)14/h3-6,9H,7-8H2,1-2H3
- InChI Key: ATGHNMSXGQNQCM-UHFFFAOYSA-N
- SMILES: C(Cl)(=O)C1=CC=CC=C1SCCC(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
2-(iso-Pentylthio)benzoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB428653-5g |
2-(iso-Pentylthio)benzoyl chloride |
91767-36-1 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB428653-1 g |
2-(iso-Pentylthio)benzoyl chloride |
91767-36-1 | 1g |
€610.80 | 2023-04-23 | ||
abcr | AB428653-5 g |
2-(iso-Pentylthio)benzoyl chloride |
91767-36-1 | 5g |
€1,373.40 | 2023-04-23 | ||
abcr | AB428653-1g |
2-(iso-Pentylthio)benzoyl chloride; . |
91767-36-1 | 1g |
€1621.70 | 2025-02-14 |
2-(iso-Pentylthio)benzoyl chloride Related Literature
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
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5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
Additional information on 2-(iso-Pentylthio)benzoyl chloride
Recent Advances in the Application of 2-(iso-Pentylthio)benzoyl chloride (CAS: 91767-36-1) in Chemical Biology and Pharmaceutical Research
2-(iso-Pentylthio)benzoyl chloride (CAS: 91767-36-1) is a specialized chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique thioether and benzoyl chloride functional groups, serves as a critical intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. The compound's reactivity and structural features make it a valuable tool for medicinal chemists aiming to design novel therapeutic agents.
One of the most notable applications of 2-(iso-Pentylthio)benzoyl chloride is its role in the synthesis of heterocyclic compounds, which are pivotal in drug development. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the construction of thiazole derivatives, which exhibited potent antimicrobial activity against resistant bacterial strains. The study emphasized the compound's ability to act as a key building block in the formation of these heterocycles, showcasing its importance in addressing the growing challenge of antibiotic resistance. Furthermore, the researchers noted that the iso-pentylthio moiety contributed to enhanced lipophilicity, thereby improving the bioavailability of the resulting compounds.
In addition to its antimicrobial applications, 2-(iso-Pentylthio)benzoyl chloride has been explored for its potential in cancer therapy. A recent preprint article (2024) on bioRxiv detailed its use in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in oncogenic signaling pathways. The study reported that derivatives of this compound exhibited selective inhibition of the MDM2-p53 interaction, a well-known target in cancer drug development. The researchers utilized computational modeling and high-throughput screening to optimize the compound's structure, resulting in derivatives with improved binding affinity and pharmacokinetic properties. These findings underscore the compound's potential as a scaffold for designing next-generation anticancer agents.
The chemical reactivity of 2-(iso-Pentylthio)benzoyl chloride also makes it a valuable reagent in bioconjugation strategies. A 2023 paper in Bioconjugate Chemistry described its use in the site-specific modification of peptides and proteins. The benzoyl chloride group enables efficient acylation reactions with nucleophilic residues such as lysine and cysteine, facilitating the attachment of various functional groups. This approach has been leveraged to develop antibody-drug conjugates (ADCs) with enhanced stability and therapeutic efficacy. The study highlighted the compound's compatibility with aqueous reaction conditions, a critical factor for bioconjugation applications in biological systems.
Despite its promising applications, the handling and storage of 2-(iso-Pentylthio)benzoyl chloride require careful consideration due to its sensitivity to moisture and potential reactivity. Recent safety assessments published in Chemical Research in Toxicology (2024) have provided updated guidelines for its safe use in laboratory settings. The assessments emphasized the importance of using anhydrous conditions and inert atmospheres during reactions involving this compound to prevent degradation and ensure reproducibility. Additionally, the study recommended rigorous characterization of synthesized derivatives to confirm their purity and structural integrity, particularly when intended for biological evaluations.
Looking ahead, the continued exploration of 2-(iso-Pentylthio)benzoyl chloride is expected to yield further innovations in drug discovery and chemical biology. Ongoing research is investigating its potential in targeted drug delivery systems and prodrug development, leveraging its unique chemical properties. As the pharmaceutical industry increasingly focuses on precision medicine and personalized therapies, compounds like 2-(iso-Pentylthio)benzoyl chloride will play a pivotal role in the design of tailored therapeutic agents. Future studies are likely to explore its applications in emerging areas such as PROTACs (proteolysis-targeting chimeras) and covalent inhibitors, further expanding its utility in biomedical research.
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